molecular formula C2H3F3Te B14619745 Trifluoro(methyltellanyl)methane CAS No. 57365-42-1

Trifluoro(methyltellanyl)methane

Cat. No.: B14619745
CAS No.: 57365-42-1
M. Wt: 211.6 g/mol
InChI Key: KLJIXTFUYMZWKK-UHFFFAOYSA-N
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Description

Trifluoro(methyltellanyl)methane (CF₃-Te-CH₃) is a fluorinated organotellurium compound characterized by a trifluoromethyl group bonded to a methyltellanyl moiety. Organotellurium compounds are notable for their unique electronic and steric profiles, influenced by tellurium’s large atomic radius and polarizable nature . The trifluoromethyl group enhances thermal stability and lipophilicity, a trend observed in fluorinated pharmaceuticals and materials .

Properties

CAS No.

57365-42-1

Molecular Formula

C2H3F3Te

Molecular Weight

211.6 g/mol

IUPAC Name

trifluoro(methyltellanyl)methane

InChI

InChI=1S/C2H3F3Te/c1-6-2(3,4)5/h1H3

InChI Key

KLJIXTFUYMZWKK-UHFFFAOYSA-N

Canonical SMILES

C[Te]C(F)(F)F

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of trifluoro(methyltellanyl)methane typically involves the reaction of trifluoromethylating agents with tellurium-containing precursors. One common method is the reaction of trifluoromethyl iodide with tellurium in the presence of a reducing agent. The reaction conditions often require an inert atmosphere and low temperatures to prevent decomposition of the product.

Industrial Production Methods: Industrial production of this compound is less common due to the specialized nature of the compound. scalable methods involve the use of continuous flow reactors to maintain precise control over reaction conditions, ensuring high yield and purity of the product.

Chemical Reactions Analysis

Types of Reactions: Trifluoro(methyltellanyl)methane undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form tellurium oxides.

    Reduction: Reduction reactions can yield tellurium-containing anions.

    Substitution: The trifluoromethyl group can be substituted with other functional groups under specific conditions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and nitric acid.

    Reduction: Reducing agents such as lithium aluminum hydride are often used.

    Substitution: Reagents like organolithium compounds and Grignard reagents facilitate substitution reactions.

Major Products:

    Oxidation: Tellurium dioxide and other tellurium oxides.

    Reduction: Tellurium anions and elemental tellurium.

    Substitution: Various organotellurium compounds depending on the substituent introduced.

Scientific Research Applications

Trifluoro(methyltellanyl)methane has several applications in scientific research:

    Biology: Investigated for its potential as a bioisostere in drug design, enhancing metabolic stability and bioavailability.

    Medicine: Explored for its potential use in pharmaceuticals due to its unique chemical properties.

    Industry: Utilized in the development of advanced materials with specific electronic and optical properties.

Mechanism of Action

The mechanism of action of trifluoro(methyltellanyl)methane involves its ability to participate in various chemical reactions due to the presence of the trifluoromethyl group and tellurium atom. The trifluoromethyl group imparts lipophilicity and metabolic stability, while the tellurium atom can engage in redox reactions. These properties make it a versatile compound in synthetic chemistry and materials science.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Trifluoro(methanesulfonyl)methane (CF₃-SO₂-CH₃)

  • Structural Differences : Replacing the methyltellanyl (-Te-CH₃) group with a methanesulfonyl (-SO₂-CH₃) group increases electronegativity and reduces polarizability.
  • Physical Properties: Trifluoro(methanesulfonyl)methane (CAS 421-82-9) is commercially available at 95% purity, suggesting synthetic accessibility and stability .
  • Reactivity : The sulfonyl group enhances resistance to nucleophilic attack compared to tellurium’s softer nucleophilic character, making sulfonyl derivatives more suited for aqueous environments .

Methane, Trifluoro(fluoromethoxy) (CF₃-O-CH₂F)

  • Substituent Effects: The fluoromethoxy group (-O-CH₂F) introduces steric hindrance and hydrogen-bonding capacity, unlike the non-polar methyltellanyl group.
  • Commercial Viability: CF₃-O-CH₂F (CAS 2261-01-0) is listed as a discontinued product, possibly due to hydrolytic instability or regulatory concerns . Trifluoro(methyltellanyl)methane might exhibit greater thermal stability but could face toxicity challenges common to organotellurium compounds.

Halogenated Methanes (e.g., CFCs and Halons)

  • However, tellurium’s toxicity necessitates careful waste management .
  • Analytical Methods : Halogenated methanes are detected via GC/MS-SIM with cryogenic concentration . Tellurium’s distinct mass spectrometry signature (e.g., isotopic patterns) would require tailored detection protocols.

Fluorinated Pharmaceuticals

  • Bioactivity: Fluorine’s inductive effects in drugs enhance membrane permeability and metabolic stability .

Data Table: Key Properties of Compared Compounds

Compound Name CAS Number Formula Key Substituent Purity/Availability Notable Properties
This compound - CF₃-Te-CH₃ Methyltellanyl Not reported Hypothesized high thermal stability
Trifluoro(methanesulfonyl)methane 421-82-9 CF₃-SO₂-CH₃ Methanesulfonyl 95% High stability, commercial availability
Methane, trifluoro(fluoromethoxy) 2261-01-0 CF₃-O-CH₂F Fluoromethoxy Discontinued Potential hydrolytic instability
CFC-112 76-12-0 CCl₂F-CClF₂ Chloro/fluoro Regulated Ozone-depleting, phased out

Research Findings and Implications

  • Synthetic Challenges : Tellurium’s reactivity necessitates inert conditions (e.g., THF/Et₃N in ), contrasting with simpler sulfonyl or ether syntheses .
  • Applications : While fluoromethoxy derivatives face discontinuation , this compound could explore niches in catalysis or materials science, leveraging tellurium’s semiconductor properties.

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